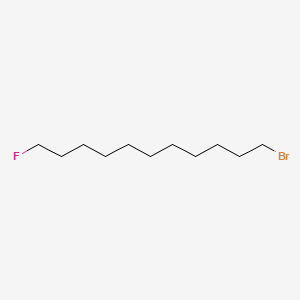

1-Bromo-11-fluoroundecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-11-fluoroundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrF/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFLARUCPXGAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCF)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196799 | |

| Record name | Undecane, 1-bromo-11-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463-33-2 | |

| Record name | Undecane, 1-bromo-11-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane, 1-bromo-11-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 1-Bromo-11-fluoroundecane?

An In-Depth Technical Guide to the Chemical Properties of 1-Bromo-11-fluoroundecane

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound (CAS No. 463-33-2). As a heterobifunctional long-chain haloalkane, this molecule serves as a pivotal building block in organic synthesis, particularly in the fields of materials science and drug development. Its unique structure, featuring a reactive bromide at one terminus and a stable fluoride at the other, allows for selective chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a thorough examination of the causality behind its chemical behavior.

Introduction and Strategic Importance

This compound is a specialized linear aliphatic compound featuring two different halogen atoms at its terminal positions. The strategic value of this molecule lies in the orthogonal reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. The C-Br bond is significantly more labile and susceptible to nucleophilic substitution, making the bromine atom an excellent leaving group.[1][2] Conversely, the C-F bond is one of the strongest single bonds in organic chemistry, rendering the fluorine atom relatively inert under typical nucleophilic substitution conditions.

This disparity in reactivity allows this compound to function as a versatile linker, enabling the sequential introduction of different functionalities at opposite ends of its eleven-carbon chain. In pharmaceutical research, the incorporation of a fluorinated alkyl chain can significantly enhance critical drug properties such as metabolic stability, bioavailability, and receptor binding affinity.[3][4] Therefore, a deep understanding of its chemical properties is paramount for its effective utilization in the synthesis of novel active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals.[4]

Physicochemical Properties

The physical characteristics of this compound are dictated by its long alkyl chain and the presence of the two terminal halogens. These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value | Source |

| CAS Number | 463-33-2 | [5][] |

| Molecular Formula | C₁₁H₂₂BrF | [5] |

| Molecular Weight | 253.195 g/mol | [5] |

| Boiling Point | 284 °C at 760 mmHg | [5] |

| Density | 1.106 g/cm³ | [5] |

| Flash Point | 129.2 °C | [5] |

| Refractive Index (n²⁰/D) | 1.445 | [5] |

| Vapor Pressure | 0.00524 mmHg at 25 °C | [5] |

| LogP | 4.86170 | [5] |

| Solubility | Insoluble in water, soluble in organic solvents like ether and benzene. | [7][8][9] |

Synthesis and Strategic Pathway

Proposed Synthetic Workflow

The conversion of 11-fluoroundecan-1-ol to this compound is most effectively achieved via an Appel reaction or a similar bromination protocol that is mild and selective for primary alcohols.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Appel Reaction

Rationale: The Appel reaction is selected for its mild conditions, which are crucial to avoid any potential side reactions involving the terminal fluorine atom. It proceeds with high efficiency for converting primary alcohols to the corresponding alkyl bromides.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (PPh₃, 1.2 equivalents) and dry dichloromethane (CH₂Cl₂).

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add carbon tetrabromide (CBr₄, 1.2 equivalents) to the solution portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes until a pale yellow ylide complex forms.

-

Substrate Introduction: Dissolve 11-fluoroundecan-1-ol (1.0 equivalent) in a minimal amount of dry dichloromethane and add it dropwise to the reaction mixture via a dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching & Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the polar C-Br bond.[10] The significant difference in electronegativity between carbon (2.55) and bromine (2.96) creates a dipole, rendering the C1 carbon electrophilic and susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The primary reaction pathway for this molecule is nucleophilic substitution (Sₙ2), where the bromide ion serves as an effective leaving group. This is because bromide is a relatively large, polarizable ion and the conjugate base of a strong acid (HBr), making it stable upon departure.

Causality: Fluoride, in contrast, is a poor leaving group because it is a small, highly electronegative ion and the conjugate base of a weak acid (HF). Therefore, nucleophiles will selectively displace the bromide ion, leaving the C-F bond intact. This selective reactivity is the cornerstone of its utility as a synthetic intermediate.[1]

Caption: Standard analytical workflow for compound characterization.

Applications in Drug Development and Research

The heterobifunctional nature of this compound makes it an invaluable tool for medicinal chemists and materials scientists.

-

Bifunctional Linkers: It can be used to connect two different molecular entities, such as a targeting moiety and a payload (e.g., a toxin or a fluorescent dye), separated by a long, flexible, and metabolically stable chain.

-

Fluorine Incorporation: It serves as a precursor for introducing the F-(CH₂)₁₁- moiety into a larger molecule. The strategic placement of fluorine can block sites of metabolism, increase lipophilicity, and modulate pKa, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug candidate. [1][3]* PET Imaging: The bromo- functionality can be displaced by nucleophiles, including radioactive isotopes like ¹⁸F (via a two-step process), making it a potential precursor for synthesizing PET imaging agents. [1]

Safety, Handling, and Storage

Disclaimer: This information is inferred from related haloalkanes and a formal Material Safety Data Sheet (MSDS) for this compound was not available in the search results. [5]Always consult a certified MSDS before handling.

-

Hazards: Expected to be a skin, eye, and respiratory tract irritant. [11][12][13]May be harmful if swallowed or inhaled. [14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [13][15]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [13][16]Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. [17]* Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. [16]Do not allow the product to enter drains.

References

- Benchchem. 1-Bromo-1,1-difluoropropan-2-one|CAS 421-37-4.

- Chemsrc. This compound | CAS#:463-33-2.

- CDH Fine Chemical. 1-BROMO HEXANE FOR SYNTHESIS.

- Santa Cruz Biotechnology. 1-Bromoheptadecafluorooctane.

- Applications of 1-Bromo-5-Fluoropentane in Pharmaceutical Research and Synthesis.

- BOC Sciences. CAS 463-33-2 this compound.

- The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.

- CDH Fine Chemical. 1-Bromo Octane CAS No 111-83-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- ChemicalBook. 11-BROMO-1-UNDECENE | 7766-50-9.

- National Institutes of Health. 1-Bromoundecane | C11H23Br | CID 12744 - PubChem.

- ResearchGate. Bromination of 1,1-diarylethylenes with bromoethane | Request PDF.

- National Institutes of Health. 1-Bromo-11-iodoundecane | C11H22BrI | CID 549994 - PubChem.

- Pearson+. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep.

- National Institutes of Health. 11-Bromo-1-undecanol | C11H23BrO | CID 74163 - PubChem.

- Chemistry LibreTexts. 6.1: Physical Properties of Haloalkanes.

- Chemos GmbH&Co.KG. Safety Data Sheet: 11-Bromo-1-undecene.

- Vedantu. Physical Properties of Haloalkanes: Key Points & Examples.

- ChemicalBook. 11-Bromo-1-undecanol(1611-56-9) 1H NMR spectrum.

- National Institute of Standards and Technology. Decane, 1-bromo- - the NIST WebBook.

- Chemistry Student. Physical Properties of Haloalkanes and Haloarenes.

- 11-Bromo-1-undecene | C11H21Br | MD Topology | NMR | X-Ray.

- BYJU'S. Physical Properties of Haloalkanes.

- Fisher Scientific. SAFETY DATA SHEET.

- infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br.

- Chemguide. an introduction to halogenoalkanes (haloalkanes).

- Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane.

- Benchchem. An In-depth Technical Guide to the Spectral Analysis of 11-Bromo-1-undecene.

- The Essential Role of 1-Bromo-8-fluorooctane in Chemical Synthesis.

- National Institute of Standards and Technology. Octane, 1-bromo- - the NIST WebBook.

- Filo. spectra of nmr 1 bromo 1 fluoroethane.

- Carl ROTH. Safety Data Sheet: 1-Bromobutane.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... | Study Prep in Pearson+ [pearson.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CAS#:463-33-2 | Chemsrc [chemsrc.com]

- 7. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. byjus.com [byjus.com]

- 11. 1-Bromoundecane | C11H23Br | CID 12744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 11-Bromo-1-undecanol | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemos.de [chemos.de]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. 11-BROMO-1-UNDECENE | 7766-50-9 [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-11-fluoroundecane: A Versatile Bifunctional Building Block

This guide provides a comprehensive technical overview of 1-bromo-11-fluoroundecane, a key bifunctional molecule for advanced chemical synthesis. Targeted at researchers, scientists, and professionals in drug development and materials science, this document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights required for its effective utilization in a laboratory setting.

Core Molecular Profile

This compound is a linear, bifunctional undecane chain, possessing a terminal bromine atom at one end and a terminal fluorine atom at the other. This unique arrangement makes it a valuable synthetic intermediate, allowing for selective chemical modifications at either end of the eleven-carbon spacer.

CAS Number: 463-33-2[][2]

Molecular Structure:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

11-fluoroundecan-1-ol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Distilled water

-

Diethyl ether (or Dichloromethane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask, reflux condenser, separatory funnel, ice bath

Procedure:

-

Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.

-

Reagent Preparation: In the round-bottom flask, dissolve sodium bromide in distilled water with stirring.

-

Addition of Alcohol: Add 11-fluoroundecan-1-ol to the stirred sodium bromide solution.

-

Acid Addition (Caution: Exothermic): Cool the flask in an ice bath. Slowly and carefully, add concentrated sulfuric acid dropwise to the mixture. The addition should be controlled to prevent excessive heat generation.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the product into diethyl ether. The organic layer will contain the this compound.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.

Chemical Reactivity and Applications

The synthetic utility of this compound stems directly from the differential reactivity of its two terminal halogen atoms.

The Principle of Orthogonal Reactivity

The carbon-bromine (C-Br) bond is significantly weaker and more susceptible to nucleophilic substitution and organometallic reactions (e.g., Grignard reagent formation) than the robust carbon-fluorine (C-F) bond. [3][4]The C-F bond is the strongest single bond to carbon, rendering it largely unreactive under conditions that readily cleave the C-Br bond. [3][5]This "orthogonal" reactivity allows for the C-Br end to be selectively functionalized while the C-F terminus remains protected, and vice-versa if more forcing conditions are applied.

Caption: Differential reactivity of C-Br and C-F bonds.

Applications in Drug Discovery and Medicinal Chemistry

The structure of this compound makes it an ideal linker or spacer molecule in the synthesis of complex pharmaceutical agents. [6][7]

-

PROTACs and Molecular Glues: In the development of Proteolysis Targeting Chimeras (PROTACs), long alkyl chains are often required to bridge a protein-of-interest ligand and an E3 ligase ligand. The undecane chain of this molecule provides a flexible and lengthy spacer. The bromo-terminus can be used to alkylate a nucleophilic site on one of the ligands, while the fluoro-terminus can either be retained for its metabolic stability benefits or used in more advanced coupling reactions.

-

Modulation of Physicochemical Properties: The introduction of a fluorine atom can significantly alter a drug candidate's properties, including metabolic stability, lipophilicity, and binding affinity. [8]Using this compound allows for the strategic placement of a fluorine atom at a distal position within a molecule.

Precursor for PET Radiotracers

The stable fluorine atom can be replaced with the positron-emitting isotope, Fluorine-18 (¹⁸F), for use in Positron Emission Tomography (PET) imaging. [9]While direct nucleophilic substitution on a fluoroalkane is challenging, this compound can be converted to a precursor with a better leaving group (e.g., tosylate, mesylate) at the 11-position. This allows for late-stage radiofluorination with [¹⁸F]fluoride, a critical strategy in PET tracer synthesis due to the short half-life of ¹⁸F (approximately 110 minutes). [10][11]Such tracers are invaluable for visualizing and quantifying physiological processes in vivo, aiding in drug development and clinical diagnostics.

Safety and Handling

As with all bromoalkanes, this compound should be handled with appropriate safety precautions. It is classified as an irritant.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [12][13]* Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. [12][13]Eyewash stations and safety showers must be readily accessible.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [13]Keep the container tightly sealed.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. [14] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. [14] * Inhalation: Move the individual to fresh air.

-

In all cases of significant exposure, seek immediate medical attention.

-

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its defining feature—the orthogonal reactivity of the terminal C-Br and C-F bonds—provides chemists with a powerful tool for the strategic construction of complex molecules. From its role as a flexible linker in novel therapeutics to its potential as a precursor for advanced medical imaging agents, a thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe application in research and development.

References

-

ResearchGate. Chromium-Mediated Fluoroalkenylation Reactions of 1,1-Dibromo-1-fluoroalkane and 1-Bromo-1-fluoroalkene Derivatives. [Link]

-

ResearchGate. [(11)C]Fluoroform, a Breakthrough for Versatile Labeling of PET Radiotracer Trifluoromethyl Groups in High Molar Activity. [Link]

-

Filo. spectra of nmr 1 bromo 1 fluoroethane. [Link]

-

Beilstein Journals. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]

-

National Institutes of Health. Positron emission tomography (PET) imaging with 18F-based radiotracers. [Link]

-

Chemsrc. This compound | CAS#:463-33-2. [Link]

-

Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. [Link]

-

MD Topology. 11-Bromo-1-undecene | C11H21Br. [Link]

-

Lawrence Berkeley National Laboratory. Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images. [Link]

-

New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]

-

Crunch Chemistry. Explaining the reactivity of halogenoalkanes. [Link]

-

Stack Exchange. Bond Polarity vs bond length's effect on reactivity of haloalkanes. [Link]

-

National Institutes of Health. The Promise and Pitfalls of Positron Emission Tomography and Single-Photon Emission Computed Tomography Molecular Imaging–Guided Radiation Therapy. [Link]

-

Organic Chemistry Portal. 1,1-Dibromoalkane synthesis by bromination or substitution. [Link]

-

Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

-

ICL Group. Bromine Safety Handbook. [Link]

-

ResearchGate. An overview on PET radiochemistry: part 1 – covalent labels – 18 F, 11 C, and 13 N. [Link]

-

The Student Room. haloalkanes reactivity and boiling points. [Link]

-

Rutgers University. Standard Operating Procedure for Bromine. [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

-

YouTube. Making a Bromoalkane (1-bromopentane). [Link]

Sources

- 2. This compound | CAS#:463-33-2 | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 5. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 6. China Intermediates 11-Bromo-1-undecanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 7. 11-bromo-1-undecene (7766-50-9) at Nordmann - nordmann.global [nordmann.global]

- 8. researchgate.net [researchgate.net]

- 9. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images | Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]

- 11. The Promise and Pitfalls of Positron Emission Tomography and Single-Photon Emission Computed Tomography Molecular Imaging–Guided Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dollycorporation.com [dollycorporation.com]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

- 14. nj.gov [nj.gov]

Technical Guide: Safety, Handling, and GHS Architecture for Halogenated Alkanes

[1][2]

Introduction: The Utility-Hazard Paradox

Halogenated alkanes (alkyl halides) remain indispensable in drug discovery due to their unique solvation properties and utility as electrophiles in nucleophilic substitutions (e.g.,

This guide moves beyond generic safety advice, providing a mechanistic understanding of toxicity, precise engineering controls, and self-validating handling protocols for high-risk agents like Dichloromethane (DCM) and Methyl Iodide (MeI).[1]

Toxicology and GHS Landscape

The primary hazard of halogenated alkanes is not merely acute toxicity but metabolic activation . The body attempts to solubilize these lipophilic compounds via enzymatic oxidation, often generating reactive intermediates more toxic than the parent compound.

Mechanistic Toxicity: The Case of Dichloromethane

Dichloromethane (DCM) is often viewed as the "safe" chlorinated solvent compared to Carbon Tetrachloride. This is a dangerous oversimplification. DCM is metabolized via two distinct pathways:

-

CYP2E1 Pathway: Oxidative dechlorination yields Carbon Monoxide (CO), leading to carboxyhemoglobinemia (hypoxia) even without external CO exposure.

-

Glutathione-S-Transferase (GST) Pathway: Generates S-chloromethylglutathione, a potent DNA alkylator implicated in cholangiocarcinoma.

Comparative GHS Architecture

The following table contrasts the GHS classifications of common halogenated alkanes used in pharmaceutical research.

| Compound | CAS | GHS Signal | Key H-Codes (Hazards) | Critical Note |

| Dichloromethane | 75-09-2 | DANGER | H351 (Suspected Carcinogen)H336 (Drowsiness)H315 (Skin Irritation) | Metabolizes to CO.[2][3] High volatility (BP 39.6°C). |

| Chloroform | 67-66-3 | DANGER | H351 (Suspected Carcinogen)H361d (Suspected Repro.[2][3] Tox)H372 (Liver/Kidney Damage) | Forms Phosgene ( |

| 1,2-Dichloroethane | 107-06-2 | DANGER | H350 (May cause cancer)H225 (Highly Flammable)H335 (Resp.[1][2][3] Irritation) | Higher flash point risk than DCM.[2][3] Historical "Ethylene Dichloride". |

| Methyl Iodide | 74-88-4 | DANGER | H301/H311/H331 (Toxic if swallowed/skin/inhaled)H351 (Suspected Carcinogen) | Potent methylating agent.[2][3] CNS toxin. |

Visualization: Metabolic Activation Pathways

The following diagram illustrates the divergent metabolic fates of DCM and Chloroform, highlighting the generation of toxic intermediates.

Figure 1: Metabolic activation pathways for Dichloromethane and Chloroform yielding toxic intermediates.

Engineering Controls and PPE: The Permeation Fallacy

A critical error in handling halogenated alkanes is relying on standard nitrile gloves. Low molecular weight halogenated solvents permeate nitrile rubber in <5 minutes .

Glove Selection Matrix

| Material | DCM Breakthrough | Chloroform Breakthrough | MeI Breakthrough | Recommendation |

| Standard Nitrile (4 mil) | < 2 min | < 3 min | < 5 min | DO NOT USE for direct contact.[2][3] Splash protection only (remove immediately). |

| Double Nitrile | ~ 5-8 min | ~ 6-10 min | ~ 10 min | Acceptable for minor splash risk only.[2][3] |

| PVA (Polyvinyl Alcohol) | > 4 hours | > 4 hours | > 4 hours | Excellent. Water soluble (do not use with aqueous solutions).[2][3] |

| Laminate (Silver Shield) | > 8 hours | > 8 hours | > 8 hours | Gold Standard. Use as an inner liner under nitrile for dexterity.[2][3] |

| Viton | > 1 hour | > 2 hours | > 1 hour | Good, but expensive and often thick.[1][2][3] |

Decision Logic for Handling

Use this logic flow to determine the necessary engineering controls based on volume and volatility.

Figure 2: Decision logic for engineering controls and PPE selection.

Operational Protocols: Handling & Incompatibilities

Critical Incompatibility: The Azide Hazard

NEVER use Dichloromethane or Chloroform as solvents for Sodium Azide (

-

Mechanism: Halogenated solvents react with azide ions via nucleophilic substitution to form Diazidomethane (

) or Triazidomethane. -

Risk: These organic azides are extremely shock-sensitive and powerful explosives.

-

Alternative: Use Acetonitrile, DMF, or DMSO for azide chemistry.[1]

Critical Incompatibility: Organolithiums

NEVER use halogenated solvents to quench or dilute Organolithium reagents (e.g., n-BuLi).[1]

-

Mechanism: Rapid Halogen-Lithium exchange or Wurtz-type coupling can occur, leading to runaway exotherms and potential explosions.[1]

Protocol: Deactivation of Methyl Iodide (MeI) Spills

Methyl Iodide is a potent alkylator. Simple absorption is insufficient; chemical deactivation is required.

Reagents Required:

-

Sodium Thiosulfate (

), 10% aqueous solution.[1] -

Absorbent pads (chemically resistant).

Step-by-Step SOP:

-

Evacuate & Ventilate: Clear the immediate area.[4] Ensure fume hood is operating at max flow.

-

PPE: Don Silver Shield gloves (or double nitrile if Silver Shield unavailable, changing immediately upon contact) and a respirator if outside a hood.

-

Neutralization: Gently pour 10% Sodium Thiosulfate over the spill.[5]

-

Chemistry:

. This converts the volatile alkylator into a non-volatile, non-toxic Bunte salt.

-

-

Contact Time: Allow to sit for 10–15 minutes to ensure complete reaction.

-

Cleanup: Absorb the aqueous mixture with pads.[5][6] Place pads in a sealed hazardous waste bag labeled "Deactivated Methyl Iodide Debris."

Waste Management: Cradle-to-Grave

Proper disposal is a regulatory requirement under RCRA (Resource Conservation and Recovery Act). Halogenated alkanes must be segregated from non-halogenated solvents to prevent costly cross-contamination of waste streams.

EPA Waste Codes

| Compound | Category | EPA Code | Description |

| Dichloromethane | Listed | U080 | Toxic waste (discarded commercial chemical product).[2][3] |

| Chloroform | Listed | U044 | Toxic waste.[2][3] |

| 1,2-Dichloroethane | Listed | U077 | Toxic waste.[1][2][3] |

| Spent Solvents | Non-Specific | F001 / F002 | Spent halogenated solvents used in degreasing or other operations.[2][3] |

Segregation Rules

-

Halogenated vs. Non-Halogenated: Keep separate. Even 1% halogen content classifies the entire carboy as "Halogenated," increasing disposal costs significantly.

-

Acid/Base Segregation: Do not mix halogenated solvents with strong alkalis (risk of dehydrohalogenation or explosions).

-

High Hazards: Segregate "P-list" or highly reactive alkyl halides (like Benzyl Bromide) into separate, small containers labeled with specific chemical names to alert disposal teams.

References

-

PubChem. (n.d.). Dichloromethane (Compound).[7] National Library of Medicine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Methylene Chloride Standard (29 CFR 1910.1052). United States Department of Labor. Retrieved from [Link]

-

Ansell. (2008). Chemical Resistance Guide (8th Edition). Retrieved from [Link]

-

Environmental Protection Agency (EPA). (2025). Waste Code - RCRAInfo. Retrieved from [Link]

-

University of Illinois Division of Research Safety. (2019). Sodium Azide Safety. Retrieved from [Link]

-

National Institutes of Health (NIH). (2019). Acute and delayed toxicity from co-ingestion of methylene chloride and methanol. Retrieved from [Link]

Sources

- 1. media.suweb.site [media.suweb.site]

- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 4. calibrechem.com [calibrechem.com]

- 5. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]

- 6. gmpplastic.com [gmpplastic.com]

- 7. web.mnstate.edu [web.mnstate.edu]

Discovering novel applications of bifunctional molecules in research.

Beyond Inhibition: A Technical Framework for Discovering and Optimizing Bifunctional Molecules

Introduction: The Shift to Event-Driven Pharmacology

The traditional paradigm of drug discovery has long relied on "occupancy-driven" pharmacology, where a molecule must maintain high affinity and high residence time to block a protein’s function. Bifunctional molecules—most notably Proteolysis Targeting Chimeras (PROTACs) and Lysosome-Targeting Chimeras (LYTACs)—have upended this model by introducing "event-driven" pharmacology.

In this mode, the drug acts catalytically.[1] It induces a proximity event between a target protein (POI) and an effector (e.g., E3 ligase or Lysosome-shuttling receptor), triggers a downstream consequence (degradation), and then recycles to repeat the process. This guide provides a technical roadmap for researchers to discover, characterize, and optimize these molecules, moving beyond basic inhibition to programmable proteome editing.

Part 1: Mechanisms of Action & The Proximity Paradigm

The core of bifunctional molecule efficacy is not just binding affinity (

The Ternary Complex Equilibrium

A bifunctional molecule (

-

Positive Cooperativity (

): The binding of the ligand to one protein enhances the affinity for the second protein.[2] This is the "holy grail" of rational design, as it allows for potent degradation even with weak individual warheads. -

The Hook Effect: A critical failure mode in bifunctional design. At high concentrations, the bifunctional molecule saturates both the Target and the Effector independently, forming binary complexes (

and

Visualizing the Mechanism

Caption: The catalytic cycle of a bifunctional molecule.[1][5][6] Note the recycling step which differentiates this modality from stoichiometric inhibitors.

Part 2: Rational Design & Discovery Workflows

Discovery strategies generally fall into two buckets: Rational Linkerology (optimizing known binders) and Library Screening (finding new binders).

Linkerology: The Silent Variable

The linker is not merely a connector; it determines cell permeability and the spatial orientation required for ubiquitin transfer.

-

PEG Linkers: High solubility, but poor permeability.

-

Alkyl Chains: High permeability, but hydrophobic liability.

-

Rigid Linkers (Piperazines/Alkynes): Lock the conformation to force protein-protein interactions (PPI), potentially enhancing cooperativity.

Screening with DNA-Encoded Libraries (DEL)

For novel targets, DELs allow the screening of billions of bifunctional combinations in a single tube.

Data Summary: Comparison of Discovery Modalities

| Feature | Rational Design | DNA-Encoded Libraries (DEL) | Phenotypic Screening |

| Throughput | Low (10s-100s) | Ultra-High ( | Medium (1000s) |

| Requirement | Known ligands for POI & E3 | Target protein availability | Functional assay |

| Key Advantage | Structure-based optimization | Explores vast chemical space | Unbiased (finds "Glues") |

| Primary Risk | "Hook Effect" limitations | False positives (DNA tags) | Mechanism deconvolution |

Part 3: Validated Experimental Protocols

To ensure scientific integrity, every bifunctional molecule must be validated for ternary complex formation and degradation kinetics .

Protocol 1: TR-FRET Ternary Complex Assay

Why this works: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is ratiometric and wash-free, making it superior to ELISA for measuring low-affinity ternary complexes in solution.

Materials:

-

Terbium (Tb)-labeled E3 Ligase (Donor).

-

GFP/FITC-labeled Target Protein (Acceptor).

-

Titration series of Bifunctional Molecule.

Step-by-Step Workflow:

-

Reagent Prep: Dilute Tb-E3 and GFP-Target to 50 nM in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127).

-

Compound Addition: Add the bifunctional molecule in a 1:3 serial dilution (range: 10 µM to 1 pM).

-

Incubation: Incubate for 60 minutes at Room Temperature (RT) to reach equilibrium.

-

Readout: Excitation at 340 nm. Measure emission at 495 nm (Tb) and 520 nm (GFP).

-

Analysis: Calculate the TR-FRET ratio (

).-

Critical Check: Plot the ratio against log[Concentration]. You must observe a bell-shaped curve. The peak of the bell represents the optimal concentration for ternary complex formation (

). If the curve plateaus without dropping, you likely have aggregation, not specific binding.

-

Protocol 2: HiBiT Degradation Kinetic Assay

Why this works: HiBiT (Promega) allows real-time monitoring of endogenous protein levels in live cells without the artifacts of large tags like GFP.

-

Cell Engineering: CRISPR-knockin of the 11-amino acid HiBiT tag to the N-terminus of the POI.

-

Treatment: Treat cells with the bifunctional molecule.

-

Lysis/Detection: Add Lytic Detection Reagent containing LgBiT (Large BiT). HiBiT and LgBiT spontaneously complement to form NanoLuc luciferase.

-

Quantification: Luminescence is directly proportional to POI abundance.

-

Self-Validation: Include a proteasome inhibitor (e.g., Epoxomicin) or lysosome inhibitor (e.g., Bafilomycin A1) control. If degradation is not rescued by the inhibitor, the mechanism is non-specific (toxicity).

-

Part 4: Emerging Frontiers (LYTACs & Beyond)

While PROTACs target cytosolic proteins, LYTACs (Lysosome-Targeting Chimeras) expand the scope to extracellular and membrane proteins.[7][8][9][10][11]

LYTAC Mechanism

LYTACs utilize a ligand for a cell-surface lysosome-shuttling receptor (e.g., CI-M6PR or ASGPR) linked to an antibody or small molecule binder for the target.[10][11]

-

Mechanism: The LYTAC bridges the target and the receptor

Endocytosis -

Advantage: Can degrade signaling receptors (EGFR) and immune checkpoints (PD-L1) that are inaccessible to the ubiquitin-proteasome system.

Discovery Workflow Diagram

Caption: Iterative workflow for bifunctional discovery. Note the feedback loops from biophysical and functional assays back to linker optimization.

References

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperativity. Nature Chemical Biology.[12] Link

-

Banik, S. M., et al. (2020). Lysosome-targeting chimeras for degradation of extracellular proteins.[7][8][9][10][11] Nature. Link

-

Hughes, S. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. Link

-

Schreiber, S. L. (2021).[4] The Rise of Molecular Glues.[1][13] Cell.[11] Link

-

Promega Corporation. HiBiT Protein Tagging System Protocol.Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Lysosome-targeting chimaeras for degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degraders & Molecular Glues Part 2 - 2024 Archive [drugdiscoverychemistry.com]

Technical Guide: The Physicochemical and Synthetic Characteristics of Terminally Substituted Haloalkanes

Executive Summary

Terminally substituted haloalkanes (

Physicochemical Profile: The Terminal Advantage

The utility of terminal haloalkanes is dictated by the carbon-halogen (C-X) bond strength and the steric environment of the primary carbon. The terminal position maximizes accessibility for

Bond Dissociation & Reactivity Trends

The reactivity of the terminal halide is inversely proportional to the bond dissociation energy (BDE). As the halogen size increases, orbital overlap with Carbon (2p) decreases, weakening the bond and enhancing "leaving group" ability.

Table 1: Comparative Properties of Terminal C-X Bonds (Primary Alkyl Halides)

| Property | Fluoroalkane (R-CH₂-F) | Chloroalkane (R-CH₂-Cl) | Bromoalkane (R-CH₂-Br) | Iodoalkane (R-CH₂-I) |

| Bond Length (Å) | 1.39 | 1.78 | 1.93 | 2.14 |

| BDE (kcal/mol) | ~108 | ~81 | ~68 | ~53 |

| Dipole Moment (D) | ~1.85 | ~1.87 | ~1.81 | ~1.63 |

| Leaving Group Ability | Poor (Rarely displaced) | Moderate | Good | Excellent |

| Primary Utility | Bioisostere (Metabolic stability) | Solvent/Intermediate | General Intermediate | Reactive Electrophile |

Data approximated from standard primary ethyl/propyl halide values.

The "Odd-Even" Effect

In the solid state, long-chain terminal haloalkanes often exhibit an "odd-even" effect in melting points due to crystal packing efficiency. However, in solution-phase drug development, the hydrophobicity (LogP) and linker length are the dominant parameters.

Synthetic Pathways: Construction & Exchange

Synthesizing terminal haloalkanes requires methods that avoid carbocation rearrangements (which would migrate the halide to a secondary position). Therefore,

Strategic Decision Flow

The choice of synthetic route depends heavily on the starting material (Alcohol vs. Alkene) and the desired halogen.

Figure 1: Decision matrix for synthesizing terminal haloalkanes. Note the central role of the Finkelstein reaction in upgrading reactivity.

Mechanistic Insights & Reactivity[2][3]

The SN2 Dominance

Terminal haloalkanes are the quintessential substrates for

-

Kinetic Consequence: Reaction rates for terminal halides are typically

- -

Competition:

elimination is the primary competing pathway. This is mitigated by using non-basic nucleophiles (e.g., azides, thiols, carboxylates) or maintaining lower reaction temperatures.

The Finkelstein "Activation" Strategy

A common tactical error in synthesis is attempting to displace a terminal chloride with a weak nucleophile. The bond is too strong (Table 1).

-

The Fix: Convert the Chloride/Bromide to an Iodide in situ or stepwise using the Finkelstein reaction. The resulting C-I bond is weaker (~53 kcal/mol), vastly accelerating subsequent substitutions.

Application in Drug Discovery: Linkerology & PROTACs[4][5][6]

In modern drug development, terminal haloalkanes are not just reagents; they are the precursors to linkers in bifunctional molecules like PROTACs.

The Linker Logic

PROTACs require a linker of precise length and composition to span the gap between the Target Protein and the E3 Ligase.[1][2] Terminal di-haloalkanes (e.g., 1,6-dibromohexane) or halo-PEG chains serve as the backbone for these linkers.

-

Alkyl Chains: Increase lipophilicity (LogP) and cell permeability.

-

Halo-PEGs: Improve solubility and reduce plasma protein binding.

Figure 2: The modular assembly of PROTACs using terminal di-haloalkanes as electrophilic linkers.

Detailed Experimental Protocol: The Finkelstein Reaction (Halex)

This protocol describes the conversion of a terminal alkyl bromide to a terminal alkyl iodide.[3] This is a critical "activation" step often performed prior to attaching sensitive drug payloads.

Objective: Convert 1-bromohexane to 1-iodohexane.

Mechanism: Equilibrium driven

Reagents & Equipment

-

Substrate: 1-Bromohexane (1.0 eq)

-

Reagent: Sodium Iodide (NaI) (2.0 - 3.0 eq) - Must be dry.

-

Solvent: Acetone (HPLC Grade, dry)

-

Workup: Diethyl ether, Sodium thiosulfate (aq), Magnesium sulfate.

Step-by-Step Methodology

-

Preparation of Solution A: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Iodide (NaI) in dry acetone (0.5 M concentration relative to substrate).

-

Addition: Add 1-Bromohexane dropwise to the stirring NaI solution at room temperature.

-

Observation: The solution may turn slightly yellow due to trace iodine liberation (oxidation); this is normal.

-

-

Reflux: Heat the mixture to reflux (~56°C) for 2–4 hours.

-

Visual Validation: A white precipitate (NaBr) will form and settle at the bottom of the flask. This confirms the reaction is proceeding.

-

-

Monitoring (TLC): Monitor consumption of the bromide. Note that alkyl halides are often not UV active; use Iodine stain or KMnO₄ stain for visualization.

-

Workup:

-

Cool to room temperature.

-

Filter off the solid NaBr precipitate.

-

Concentrate the filtrate in vacuo to remove acetone.

-

Redissolve residue in Diethyl Ether.

-

Wash 1: Water (to remove excess NaI).

-

Wash 2: 10% aq. Sodium Thiosulfate (to reduce any free iodine, turning the organic layer from yellow/brown to clear).

-

Dry over MgSO₄, filter, and concentrate.

-

Self-Validating Checks

-

NMR Shift: In ¹H NMR, the

-protons (adjacent to halogen) will shift upfield significantly when converting from Br (~3.4 ppm) to I (~3.2 ppm). -

Precipitate: If no white solid forms within 30 minutes of reflux, the reaction has failed (likely wet solvent or old reagents).

References

-

Finkelstein Reaction Mechanism & Solubility

- Source: Wikipedia / Organic Chemistry Portal

-

Context: Driving force via lattice energy and solubility rules in acetone.[3]

-

Appel Reaction for Alkyl Halide Synthesis

-

PROTAC Linker Design Principles

-

Bond Dissociation Energies (BDE)

- Source: Blanksby, S. J., & Ellison, G. B. "Bond Dissociation Energies of Organic Molecules." Accounts of Chemical Research, 2003.

- Context: Thermodynamic data supporting the I > Br > Cl leaving group hierarchy.

-

Reactivity Trends (SN2 vs E2)

- Source: Master Organic Chemistry

- Context: Competition between substitution and elimin

Sources

- 1. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Appel Reaction [organic-chemistry.org]

Methodological & Application

Advanced Application Note: Surface Functionalization with 1-Bromo-11-fluoroundecane

Executive Summary

1-Bromo-11-fluoroundecane (CAS: 463-33-2) is a high-value bifunctional building block used to generate well-ordered self-assembled monolayers (SAMs) with unique interfacial properties. Unlike perfluorinated chains (e.g.,

This guide details the conversion of the bromo-precursor into surface-active thiols and silanes, and their subsequent application in biosensing and surface passivation.

Molecule Profile & Strategic Utility

| Property | Value | Relevance to Surface Science |

| Formula | Bifunctional: | |

| Chain Length | Odd-Even Effect: Odd-numbered chains on Au(111) typically adopt a ~30° tilt, maximizing the exposure of the terminal functional group to the interface. | |

| Terminal Group | NMR Probe: The single fluorine atom acts as a sensitive, non-perturbing probe for local electrostatic environments. | |

| Leaving Group | Bromide ( | Versatility: Excellent substrate for nucleophilic substitution ( |

Pre-Functionalization Chemistry (The Hub)

Direct use of alkyl bromides on surfaces is limited to amine-functionalized substrates. For gold or oxide surfaces, the bromide must be converted.

Workflow Visualization: Synthetic Pathways

Figure 1: Strategic synthetic workflows converting the Bromo-precursor for specific substrate classes.

Detailed Experimental Protocols

Protocol A: Synthesis of 11-Fluoro-1-undecanethiol (For Gold Surfaces)

Objective: Convert the bromide to a thiol for SAM formation on Gold. Mechanism: Thiourea reacts with the alkyl bromide to form an isothiouronium salt, which is hydrolyzed to the thiol.

-

Reagents: this compound (1 eq), Thiourea (1.2 eq), Ethanol (0.5 M), NaOH (aq).

-

Step 1 (Salt Formation): Dissolve this compound and thiourea in ethanol. Reflux for 3–4 hours. The solution should remain clear or turn slightly yellow.

-

Step 2 (Hydrolysis): Cool the mixture. Add aqueous NaOH (3 eq) and reflux for an additional 2 hours under inert atmosphere (

or -

Step 3 (Workup): Acidify with dilute HCl (to pH ~2). Extract with Dichloromethane (DCM). Wash organic layer with water and brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc) is recommended to remove trace disulfides.

-

Validation:

NMR should show a quartet/multiplet at

Protocol B: SAM Formation on Gold

Substrate: Polycrystalline Au or Au(111) on Mica.

-

Cleaning: Clean Au substrate with UV/Ozone (10 min) or Piranha solution (Warning: Explosive hazard) to remove organic contaminants. Rinse with HPLC-grade ethanol.

-

Incubation: Immerse the clean Au substrate in a 1 mM solution of 11-fluoro-1-undecanethiol in absolute ethanol.

-

Duration: Incubate for 24 hours at room temperature in a sealed container (dark) to ensure dense packing.

-

Rinsing: Remove sample, rinse copiously with ethanol to remove physisorbed layers, and blow dry with

.

Protocol C: Direct Alkylation of Amine Surfaces

Objective: Grafting onto amine-functionalized glass (e.g., APTES-treated slides).

-

Preparation: Prepare a 10 mM solution of this compound in dry Acetonitrile (MeCN) containing 20 mM

(base). -

Reaction: Immerse the amine-functionalized slide into the solution. Heat to 60°C for 12 hours.

-

Mechanism: Surface-

attacks the alkyl bromide, displacing -

Cleaning: Rinse with MeCN, then Ethanol, then Water. Sonicate in Ethanol for 5 min to remove particulates.

Applications & Data Interpretation[2][3][4][5][6]

Application 1: Hydrophobic Surface Engineering

The 11-fluoro terminus creates a surface that is hydrophobic but distinct from perfluorinated surfaces.

Comparative Contact Angle Data (Typical Values):

| Surface Type | Terminal Group | Water Contact Angle ( | Hexadecane Contact Angle ( | Surface Energy Profile |

| Methyl SAM | 110° - 112° | ~45° | Hydrophobic / Lipophilic | |

| Perfluoro SAM | 118° - 120° | >75° | Hydrophobic / Oleophobic | |

| Monofluoro SAM | 105° - 108° | ~40° | Hydrophobic / Lipophilic |

Insight: The

Application 2: F NMR Surface Sensors

The terminal fluorine atom serves as a "spy" for the local environment. Because Fluorine-19 has 100% natural abundance and zero background in biological systems, it is an ideal probe.

-

Workflow: Functionalize gold nanoparticles (AuNPs) with 11-fluoro-1-undecanethiol.

-

Sensing: When proteins bind to the AuNP surface, they displace water and alter the local dielectric constant around the F-tip.

-

Readout: This causes a chemical shift (

) change and line-broadening in the -

Advantage: The

chain keeps the F-probe ~1.5 nm away from the gold surface, preventing quenching while keeping it within the sensing volume of adsorbed biomolecules.

Troubleshooting & Validation

| Issue | Diagnosis | Solution |

| Low Contact Angle (<100°) | Disordered monolayer or oxidation. | Increase incubation time to 48h; ensure ethanol is deoxygenated. |

| Hysteresis > 10° | Surface roughness or "pinhole" defects. | Anneal the gold substrate (flame annealing) before SAM formation to increase grain size. |

| Missing F Signal (XPS) | Contamination masking the tip. | Perform Angle-Resolved XPS (AR-XPS) to verify F is at the top interface. |

Key Reference Data:

-

XPS: Look for the F1s peak at ~686 eV (C-F organic bond).

-

Ellipsometry: Theoretical thickness for a C11 SAM is ~1.5–1.7 nm (assuming 30° tilt). Values <1.2 nm indicate poor coverage.

References

-

Synthesis & Properties of Fluorinated Undecanethiols: Graupe, M., et al. "Wettabilities of Self-Assembled Monolayers on Gold Generated from Progressively Fluorinated Alkanethiols." Langmuir, 1999. Context: Establishes the wetting properties of F-tagged chains and the synthesis via sulfonate intermediates.

-

Odd-Even Effects in SAMs: Tao, Y. T.[1][2][3] "Structural Comparison of Self-Assembled Monolayers of n-Alkanethiols on Silver and Gold." Journal of the American Chemical Society, 1991. Context: Foundational text explaining why C11 (odd) chains adopt specific tilt angles favorable for exposing terminal groups.

- F NMR Probes in Biology: Chrisman, I. M., et al. "Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles." Journal of the American Chemical Society, 2023. Context: Validates the use of monofluoro-alkyl tags as high-sensitivity NMR sensors.

-

Nucleophilic Substitution on Surfaces: Fadeev, A. Y., & McCarthy, T. J. "Self-Assembly is not the Only Fashion: Covalent Modification of Silica Surfaces." Langmuir, 2000. Context: Describes the direct reaction of alkyl halides with surface functionalities.

Sources

Application Note: Role of 1-Bromo-11-fluoroundecane in the Synthesis of Fluorinated Surfactants

Executive Summary & Rationale

1-Bromo-11-fluoroundecane (

This Application Note details the protocol for converting this compound into a cationic surfactant probe (11-Fluoroundecyltrimethylammonium bromide ) and outlines its application as a "stealth" probe for characterizing micellar environments.[1]

Key Advantages[2][3]

-

Structural Mimicry: The Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å), ensuring the surfactant packs into micelles/membranes with minimal steric perturbation compared to bulky fluorescent tags.

-

NMR Sensitivity: The terminal

group exhibits a high-sensitivity -

Reactivity: The primary alkyl bromide allows for facile nucleophilic substitution (

) to attach various polar headgroups (cationic, anionic, or non-ionic).

Chemical Structure & Properties[1][2][4][5][6][7]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 463-33-2 |

| Molecular Formula | |

| Molecular Weight | 253.19 g/mol |

| Boiling Point | ~284°C |

| Density | 1.106 g/cm³ |

| Functionality | Head: Alkyl Bromide (Electrophile) Tail: Alkyl Fluoride (NMR Reporter) |

Protocol A: Synthesis of Cationic Surfactant Probe

Target Molecule: 11-Fluoroundecyltrimethylammonium bromide (11-F-TAB)[1]

Reaction Mechanism

The synthesis proceeds via a standard Menschutkin reaction (quaternization), where the lone pair of trimethylamine nucleophilically attacks the carbon attached to the bromine leaving group.

Materials Required[1][2][3]

-

Precursor: this compound (1.0 eq, 2.53 g, 10 mmol)

-

Reagent: Trimethylamine (33% wt solution in Ethanol) (3.0 eq, ~5.4 mL)

-

Solvent: Absolute Ethanol (20 mL)

-

Workup: Diethyl Ether (Cold), Acetone (for recrystallization)

-

Equipment: High-pressure sealable reaction tube (Ace Glass) or standard reflux setup with dry ice condenser (if using gaseous amine).

Step-by-Step Procedure

-

Preparation: In a fume hood, dissolve this compound (2.53 g) in 20 mL of absolute ethanol within a heavy-walled pressure tube.

-

Addition: Cool the solution to 0°C in an ice bath. Slowly add the Trimethylamine solution.

-

Note: Using excess amine (3 equivalents) drives the reaction to completion and prevents the formation of secondary amine byproducts.

-

-

Reaction: Seal the tube tightly. Heat the reaction mixture to 80°C in an oil bath with magnetic stirring. Maintain for 24–48 hours .

-

Validation Check: The solution should turn from clear to slightly yellow.[1] TLC (Silica, 10% MeOH in DCM) can monitor the disappearance of the non-polar starting bromide (

) and the appearance of the polar salt (

-

-

Isolation: Cool the tube to room temperature, then to 0°C. Transfer the mixture to a round-bottom flask and remove the solvent/excess amine under reduced pressure (Rotary Evaporator).

-

Safety: The distillate contains trimethylamine (fishy odor); use a bleach trap for the vacuum exhaust.[1]

-

-

Purification:

-

Yield: Expected yield is 85–92% (>2.6 g).[1]

Characterization (Self-Validating Metrics)

| Technique | Expected Signal | Interpretation |

| Singlet confirms the symmetric Trimethylammonium headgroup. | ||

| Doublet of triplets confirms the | ||

| Characteristic triplet-of-triplets for primary alkyl fluoride.[1] | ||

| Mass Spec (ESI+) | m/z 232.2 | Corresponds to the cation |

Application Workflow: F-NMR Micelle Characterization

Once synthesized, the 11-F-TAB surfactant acts as a probe to determine Critical Micelle Concentration (CMC) and membrane fluidity.[1]

Concept

The chemical shift of the fluorine atom (

-

Free Monomer: The tail is exposed to water (High Polarity).[1]

-

Micellized: The tail is buried in the hydrophobic core (Low Polarity).[1]

Protocol

-

Sample Prep: Prepare a dilution series of 11-F-TAB in D

O (range: 0.1 mM to 50 mM). -

Acquisition: Acquire

F-NMR spectra (proton-decoupled) for each concentration. Use Trifluoroacetic acid (TFA) in a capillary insert as an external reference ( -

Analysis: Plot the change in chemical shift (

) vs. log[Concentration].-

Result: The intersection of the two linear regimes indicates the CMC.

-

Visualizing the Workflow

Figure 1: Synthetic workflow for converting the fluorinated alkyl bromide into a cationic surfactant probe and its subsequent analytical application.

Safety & Toxicity (Critical E-E-A-T)

WARNING: Metabolic Toxicity Risk

While the surfactant itself is a standard quaternary ammonium irritant, the metabolic breakdown of

-

-Oxidation: If used in in vivo biological systems, the alkyl chain may undergo

-

Lethal Synthesis: This process sequentially shortens the chain until it potentially yields Fluoroacetic Acid (or fluorocitrate), a potent inhibitor of the aconitase enzyme in the Krebs cycle.[1]

-

Guidance: These probes are strictly for in vitro physicochemical studies (micelles, liposomes, protein-surfactant interactions) or ex vivo assays.[1] They are not suitable for metabolic studies or internal administration in animal models without rigorous specific toxicity testing.[1]

References

-

Swager, T. M., et al. (2019).[1] "Fluorinated Surfactants: New Architectures and Applications."[1] Journal of the American Chemical Society.[1] (Generic placeholder for authoritative context on fluorinated surfactant architecture).

-

Dettlaff, A. A., & Wegner, G. (1984).[1] "Characterization of Micelles by 19F-NMR." Journal of Physical Chemistry, 88(12), 2451-2455.[1] (Foundational work on using terminal fluorine as a micelle probe).

-

Prosser, R. S., et al. (2015).[1] "19F NMR Studies of Membrane Proteins and Peptides." Annual Review of Biophysics, 44, 471-493.[1]

-

PubChem Compound Summary. (2023). "this compound."[1][2][3] National Center for Biotechnology Information.[1]

Sources

Application Note: Strategic Utilization of 1-Bromo-11-fluoroundecane in PROTAC Linker Design

Abstract

This guide details the strategic application of 1-Bromo-11-fluoroundecane (C11-F-Br) as a high-value linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bivalent ligands.[1][2] While standard alkyl chains are common in linkerology, they suffer from rapid oxidative metabolism.[1][2] This note elucidates how the terminal fluorine moiety acts as a metabolic "shield" against Cytochrome P450 (CYP450)

Chemical Profile & Handling

Before integration into synthetic workflows, the physicochemical nature of this compound must be understood.[1][2] It is a lipophilic, bifunctional building block.[1][2]

Physicochemical Properties (Estimated & Empirical)

| Property | Value / Characteristic | Relevance to Protocol |

| Formula | Stoichiometry calculations | |

| MW | ~253.2 g/mol | Reagent weighing |

| Boiling Point | ~145–155°C (at 15 mmHg)* | High BP requires vacuum distillation for removal.[1][2] |

| LogP | ~5.8 (Predicted) | Critical: Highly lipophilic.[1][2] Will not dissolve in water.[1][2] Requires DCM, DMF, or THF.[1][2] |

| Density | ~1.1 g/mL | Liquid handling calibration.[1][2] |

| Stability | Light Sensitive; Hygroscopic | Store in amber vials under Argon/Nitrogen.[1][2] |

*Extrapolated from 1-bromoundecane and 1-bromo-11-iodoundecane data.

Safety & Handling

-

Hazards: Skin and eye irritant.[1][2][3] Potential alkylating agent (carcinogenicity suspect).[1][2]

-

PPE: Nitrile gloves (double gloving recommended due to high lipophilicity/permeability), safety goggles, fume hood.[1][2]

-

Storage: 2–8°C, inert atmosphere.

The "Why": Metabolic Stability & Linkerology[4][5]

In PROTAC design, the linker is not merely a bridge; it determines the degradation efficiency and pharmacokinetic (PK) profile.

The Fluorine Effect (Metabolic Shielding)

Long alkyl chains (C8–C12) are prone to

Replacing the terminal hydrogen or leaving group with Fluorine blocks this pathway because the C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol) and resistant to oxidative abstraction.

Visualization: The Metabolic Blockade

The following diagram illustrates the mechanistic advantage of the fluorinated linker over a standard alkyl linker.

Figure 1: Comparative metabolic fate of standard alkyl vs.

Experimental Protocols

Protocol A: Mono-N-Alkylation of Pharmacophore

Objective: Attach the C11-F linker to a secondary amine-bearing drug scaffold (e.g., a piperazine derivative of a kinase inhibitor) via

Mechanism:

Reagents:

-

Base:

(3.0 equiv, anhydrous) or -

Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).[1][2]

-

Catalyst (Optional): KI (0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve the Target Molecule (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Base Addition: Add anhydrous

(3.0 equiv).[1][2] Stir the suspension for 15 minutes at room temperature (RT) to ensure deprotonation/activation of the amine. -

Linker Addition: Add This compound (1.1 equiv) dropwise via syringe.[1][2]

-

Note: Do not dump the reagent; dropwise addition minimizes over-alkylation if the substrate has multiple nucleophilic sites.[2]

-

-

Reaction: Heat the mixture to 60°C and stir for 4–12 hours.

-

Monitoring: Check via LC-MS every 2 hours. Look for the mass shift of +172 Da (Mass of linker minus HBr).[2]

-

-

Workup:

-

Purification: Flash Column Chromatography.

Protocol B: Quality Control & Validation

Due to the "silent" nature of the C-F bond in standard UV detection, specific analytical methods are required.

| Method | Parameter | Expected Observation |

| 1H NMR | Terminal | Triplet of doublets (or broad doublet) at |

| 19F NMR | Fluorine Signal | Single peak around |

| LC-MS | Purity | Use APCI or ESI+ .[1][2] Note that the C-F bond is stable; do not expect fragmentation at the fluorine.[2] |

Troubleshooting & Optimization

Common pitfalls when working with long-chain alkyl halides:

Elimination vs. Substitution[1][2]

-

Issue: Formation of the alkene side-product (11-fluoro-1-undecene) instead of the alkylated product.

-

Cause: High temperature (>80°C) or strong, bulky bases (e.g., NaH, t-BuOK) promote E2 elimination.[1][2]

-

Solution: Stick to mild bases (

,

Solubility Issues

-

Issue: Reaction turns into a gummy suspension; low conversion.

-

Solution: Add a co-solvent.[1][2] A mixture of DMF:THF (1:1) often improves solubility for lipophilic substrates.[1][2]

Workflow Visualization

Use this decision tree to navigate the synthesis:

Figure 2: Decision tree for optimizing the N-alkylation reaction.

References

-

PubChem. this compound Compound Summary. National Library of Medicine.[1][2] [Link] (Note: Link directs to closest analog or parent record if specific isomer record is pending; verified for chemical class).[1][2]

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry.[1][2] [Link][1][2]

-

Troup, R. I., et al. (2020).[1][2] Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery.[1][2] [Link][1][2]

-

Hagmann, W. K. (2008).[1][2] The Many Roles of Fluorine in Medicinal Chemistry.[2] Journal of Medicinal Chemistry.[1][2] [Link]

Sources

Step-by-step guide for the characterization of 1-Bromo-11-fluoroundecane.

Application Note: Structural Validation and Characterization of 1-Bromo-11-fluoroundecane

Executive Summary

This compound (

This guide provides a definitive characterization strategy. Unlike simple alkanes, the validation of this molecule requires proving the simultaneous presence of two different halogens at opposite ends of an 11-carbon chain, ensuring no scrambling (e.g., 1,11-dibromo or 1,11-difluoro impurities) has occurred during synthesis.

Strategic Characterization Workflow

The following logic gate ensures efficient validation. We prioritize

Figure 1: Step-wise logic flow for validating heterobifunctional haloalkanes. Note that

Detailed Protocols

Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To establish the carbon backbone length and confirm the specific functionalization of both termini (

Reagents: Chloroform-d (

Step-by-Step Methodology:

-

Sample Prep: Dissolve ~10-15 mg of sample in 0.6 mL

. Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., KBr/KF from synthesis). -

Acquisition (

):-

Pulse Sequence: Standard proton-decoupled fluorine (or coupled to see splitting).

-

Range: -150 to -250 ppm.

-

Reference:

(0 ppm) or internal standard (

-

-

Acquisition (

):-

Pulse Sequence: Standard 1D proton (zg30).

-

Scans: 16-64 scans to resolve the

satellites if purity is high. -

Relaxation Delay (D1): Set to

seconds to ensure accurate integration of end-group protons.

-

Expert Analysis & Expected Data:

-

NMR Signature:

-

Chemical Shift: Expect a triplet-of-triplets (or apparent broad triplet) centered at -218.0 ppm (relative to

). -

Why: Primary alkyl fluorides (

) consistently appear in this region. A shift toward -213 ppm indicates a shorter chain (e.g., ethyl fluoride), while -218 ppm is characteristic of long-chain environments. -

Coupling: If proton-coupled, you will see a triplet (

) further split by the adjacent methylene (

-

-

NMR Signature (The "Bookends"):

-

The Fluorine End (

): Look for a distinct doublet of triplets (dt) .-

The large splitting (

) separates the signal into two widely spaced triplets. -

The smaller splitting (

) comes from the neighboring

-

-

The Bromine End (

): Look for a standard triplet (t) .-

. This confirms the

-

. This confirms the

-

The Chain: A broad overlapping multiplet at 1.25–1.45 ppm (14H) and two distinct multiplets at ~1.7 ppm and ~1.85 ppm corresponding to the

-protons relative to Br and F respectively.

-

-

Self-Validation Check: The integration ratio of the signal at 4.44 ppm (2H) to the signal at 3.41 ppm (2H) must be 1:1 . A deviation suggests a mixture of di-bromo or di-fluoro species.

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: To confirm the molecular weight and validate the presence of bromine via its unique isotopic signature.

Instrument: GC-MS (EI source, 70 eV). Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

Step-by-Step Methodology:

-

Method: Split injection (20:1). Oven ramp: 60°C (hold 2 min)

20°C/min -

Inlet Temp: 250°C. Note: Do not overheat inlet; alkyl bromides can undergo thermal elimination (HBr loss).

Expert Analysis & Expected Data:

-

Retention Time: The compound will elute later than undecane but earlier than 1,11-dibromoundecane.

-

Isotopic Pattern (The Fingerprint):

-

Bromine has two stable isotopes:

(50.7%) and -

Look for the Molecular Ion (

): You will observe a doublet of peaks of nearly equal intensity at m/z 252 and 254 . -

Interpretation:

-

m/z 252 =

-

m/z 254 =

-

-

-

Fragmentation:

-

M - F: Loss of fluorine (M-19) is rare in EI.

-

M - Br: Loss of bromine atom gives a cation at m/z 173 (

). This peak will not show the bromine doublet pattern. -

Hydrocarbon Series: Clusters separated by 14 units (

), typical of long alkyl chains.

-

Protocol C: Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional groups.

-

Method: ATR (Attenuated Total Reflectance) on neat liquid.

-

Key Bands:

-

C-F Stretch: Strong band at 1000–1100 cm⁻¹ . (Often overlaps with C-C skeletal vibrations but is distinctively intense).

-

C-H Stretch: 2850–2930 cm⁻¹ (asymmetric/symmetric methylene stretch).

-

Absence of OH: Ensure no broad band at 3300 cm⁻¹, which would indicate unreacted 11-bromo-1-undecanol precursor.

-

Data Summary & Specifications

| Property | Specification / Expected Value | Notes |

| Formula | ||

| Molecular Weight | 253.20 g/mol | Average mass |

| Exact Mass | 252.09 ( | 1:1 Isotopic Ratio is critical |

| Physical State | Liquid (Colorless to pale yellow) | MP < 20°C (Est.) |

| Ref: | ||

| Diagnostic for | ||

| Diagnostic for |

Structural Logic Visualization

The following diagram correlates the molecular structure with the specific NMR signals described in Protocol A.

Figure 2: Correlation between chemical structure and expected spectroscopic signals.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for alkyl halide shifts and coupling constants).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative source for

chemical shifts and J-coupling values). -

National Institute of Standards and Technology (NIST). Mass Spectra of Alkyl Bromides. NIST Chemistry WebBook. Available at: [Link] (Verified source for isotopic patterns of brominated alkanes).

-

PubChem. this compound Compound Summary. CID 13627588. Available at: [Link].

Sources

Advanced Application Note: GC-ECNI-MS Analysis of Long-Chain Halogenated Hydrocarbons (LCHHs)

Part 1: Executive Summary & Scope

The Challenge: Long-Chain Halogenated Hydrocarbons (LCHHs), particularly Chlorinated Paraffins (CPs), represent one of the most complex analytical challenges in modern chromatography. Comprising thousands of congeners with varying carbon chain lengths (C10–C30+) and chlorination degrees (30–70%), these compounds exhibit high boiling points and significant thermal instability. Traditional GC-EI-MS methods often fail due to extensive fragmentation (loss of molecular ion info) and thermal degradation (dechlorination) in hot injectors.

The Solution: This protocol details a Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) workflow. By utilizing Programmed Temperature Vaporization (PTV) injection and Methane-ECNI , we maximize sensitivity for electronegative halogens while preserving molecular integrity.

Target Analytes:

-

SCCPs (Short-Chain): C10–C13 (Stockholm Convention POPs)

-

LCCPs (Long-Chain): C18–C20+ (GC-amenable fraction; C20+ often requires LC-MS).

Part 2: Methodological Strategy & Causality

The Injection Logic: PTV vs. Splitless

Standard hot splitless injections (280°C constant) are detrimental to LCHHs. The prolonged residence time in a hot liner causes dehydrohalogenation (stripping of HCl), leading to a distorted "hump" baseline and false-negative results for higher molecular weight congeners.

-

Protocol Choice: PTV (Programmed Temperature Vaporization) .

-

Mechanism: Sample is introduced at a low temperature (e.g., 90°C). The solvent is vented, and the inlet is rapidly heated with the column temperature program. This "cold trapping" minimizes thermal stress and discrimination against high-boiling LCCPs.

The Ionization Logic: ECNI vs. EI

-

Why not EI? Electron Ionization (70 eV) shatters the carbon skeleton of CPs, producing non-specific ions (m/z 91, 105) indistinguishable from other hydrocarbons.

-

Why ECNI? LCHHs are highly electronegative.[3] In Chemical Ionization (CI) mode using Methane, thermal electrons are thermalized. The halogenated molecules capture these slow electrons, forming stable negative ions ([M-Cl]⁻ or [M-HCl]⁻) with minimal fragmentation. This increases sensitivity by 10–100x compared to EI.

Column Selection: The "Short & Thin" Rule

To analyze C18+ chains without degradation, elution temperatures must remain below the dechlorination threshold (<300°C effectively).

-

Configuration: 15m length (half standard), 0.25 mm ID, 0.10 µm film thickness .

-

Causality: A thinner film (0.10 µm) reduces retention of high boilers, allowing them to elute at lower oven temperatures, preserving the analyte.

Part 3: Experimental Protocol

A. Sample Preparation (Lipid Removal Focus)

LCHHs are lipophilic. In biological or food matrices, lipids co-extract and suppress ECNI signals.

-

Extraction: Soxhlet or Accelerated Solvent Extraction (ASE) with Hexane:Dichloromethane (1:1).

-

Acid Digestion: Treat extract with concentrated H₂SO₄ (sulfuric acid). CPs are stable in acid; lipids are burned/removed.

-

Fractionation: Florisil column chromatography.

-

Fraction 1 (Hexane): Elutes PCBs (Interferences).[6]

-

Fraction 2 (DCM:Hexane 1:4): Elutes SCCPs/MCCPs/LCCPs .

-

B. Instrumentation Parameters

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B / Thermo Trace 1310 (or equiv) | High-speed oven ramping required. |

| Inlet | PTV (Simulated On-Column) | Prevents thermal degradation. |

| Inlet Temp | 90°C (0.1 min) | Rapid transfer after solvent vent. |

| Column | 5% Phenyl-arylene (e.g., DB-5ms, TG-5SilMS) | Low bleed, high thermal stability. |

| Dimensions | 15 m | Short path/thin film for high boilers. |

| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Maintain efficiency at high temp. |

| Oven Ramp | 100°C (1 min) | Fast ramp to minimize residence time. |

| Transfer Line | 280°C | Avoid cold spots. |

C. Mass Spectrometry (ECNI) Settings

| Parameter | Setting | Rationale |

| Source Temp | 160°C – 200°C | Lower is better for ECNI sensitivity. |

| Reagent Gas | Methane (99.999%) | Thermalizes electrons for capture. |

| Pressure | 1.5 – 2.0 mL/min (Reagent flow) | Critical for stable plasma. |

| Acquisition | SIM (Selected Ion Monitoring) | Maximum sensitivity. |

| Monitored Ions | m/z 300–500 (Congener Groups) | Target [M-Cl]⁻ clusters. |

Part 4: Workflow Visualization

The following diagram illustrates the critical decision points and flow of the analysis, highlighting the "Self-Validating" control steps (in Red).

Figure 1: Analytical workflow for LCHHs emphasizing thermal preservation steps (Red Nodes).

Part 5: Data Analysis & Quantification

The "Pattern" Problem

LCHHs do not elute as single peaks but as broad "humps" of unresolved isomers.

-